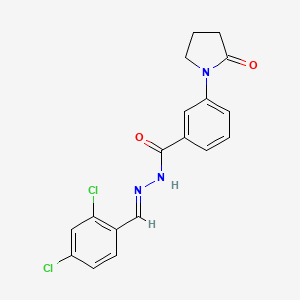

N'-(2,4-dichlorobenzylidene)-3-(2-oxo-1-pyrrolidinyl)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzohydrazides and their derivatives represent a class of compounds with significant chemical interest due to their potential in various fields including pharmaceuticals and materials science. The specific compound , due to its structural components, may exhibit unique interactions based on the presence of dichlorobenzylidene and pyrrolidinyl groups.

Synthesis Analysis

While direct synthesis details for "N'-(2,4-dichlorobenzylidene)-3-(2-oxo-1-pyrrolidinyl)benzohydrazide" are not readily available, related compounds such as N-methyl-2-pyrrolidinone derivatives and benzohydrazides are synthesized through methods that could potentially be adapted. These methods often involve the formation of solid compounds through charge-transfer interactions and might include steps like condensation reactions between appropriate aldehydes and hydrazides (Domańska & Letcher, 2000).

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives can be analyzed through techniques like X-ray diffraction, revealing planar configurations and potential for hydrogen bonding which significantly affects their chemical properties and reactivity. For instance, compounds similar to the one have been shown to crystallize in specific space groups with detailed unit cell dimensions, indicating a degree of structural specificity and potential for forming stable crystal structures (Zhou & Ma, 2012).

Chemical Reactions and Properties

The chemical reactivity of benzohydrazides involves their ability to participate in various reactions, including nucleophilic substitution and condensation, due to the active hydrogen atom in the hydrazide group. The dichlorobenzylidene and pyrrolidinyl moieties in the compound likely contribute to its reactivity, allowing for the formation of complexes with metals or undergoing transformations under specific conditions.

Physical Properties Analysis

Benzohydrazides generally have distinct physical properties, such as melting points and solubility, which can be influenced by their molecular structure. The presence of substituents like the 2,4-dichlorobenzylidene and 2-oxo-1-pyrrolidinyl groups could affect these properties, potentially making the compound less soluble in water and altering its thermal stability.

Chemical Properties Analysis

The chemical properties of "N'-(2,4-dichlorobenzylidene)-3-(2-oxo-1-pyrrolidinyl)benzohydrazide" can be inferred from studies on similar compounds, showing that such molecules may exhibit interesting electronic properties, engage in hydrogen bonding, and display specific reactivity patterns due to their functional groups. For instance, the electron-withdrawing nature of the dichlorobenzylidene group could make the hydrazide more reactive towards electrophiles (Gilbile et al., 2017).

Wissenschaftliche Forschungsanwendungen

Luminescent and Magnetic Properties

One study focused on the synthesis of functionalized lanthanide(III) complexes using azobenzene derivatives and β-diketone ligands. These complexes exhibited luminescent and magnetic properties, as well as reversible trans-to-cis photoisomerization properties. The study highlighted the potential of azobenzene-derived β-diketonates lanthanide(III) complexes for applications in photoluminescence and photoisomerization, providing a foundation for their development with dual functions (Li-Rong Lin et al., 2017).

Synthesis and Spectroscopic Properties

Another research article reported on dinuclear lanthanoid(III) dithiocarbamato complexes bridged by N-benzylidenepicolinohydrazide. These complexes exhibited unique spectroscopic properties and were structurally characterized, demonstrating their potential for further exploration in coordination chemistry and materials science (A. Yakubu et al., 2019).

Antimicrobial Activities

The synthesis and structural characterization of N'-[2,4-dichlorobenzylidene]-3,4,5-trimethoxybenzohydrazide and related compounds were studied, revealing their antimicrobial activities. The study provided insights into the structural factors influencing antimicrobial efficacy, suggesting that electron-withdrawing groups enhance antimicrobial activity. Among the compounds, one exhibited significant activity against Escherichia coli, surpassing that of the controlled drug Tetracycline (You-Yue Han, 2013).

Anticancer Evaluation

Research on 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides highlighted their antimicrobial and anticancer potentials. QSAR studies emphasized the role of topological parameters in describing the antimicrobial activity of synthesized benzohydrazides, with specific compounds identified as potent antimicrobial agents and others as potent anticancer agents (Pradeep Kumar et al., 2017).

Eigenschaften

IUPAC Name |

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3O2/c19-14-7-6-13(16(20)10-14)11-21-22-18(25)12-3-1-4-15(9-12)23-8-2-5-17(23)24/h1,3-4,6-7,9-11H,2,5,8H2,(H,22,25)/b21-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGJCUALYHHASE-SRZZPIQSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Oxo-pyrrolidin-1-yl)-benzoic acid (2,4-dichloro-benzylidene)-hydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R*,5R*)-3-(methylsulfonyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569891.png)

![2-benzyl-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5569893.png)

![2-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5569905.png)

![2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole](/img/structure/B5569909.png)

![2-methyl-4-[3-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5569922.png)

![methyl 4-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5569924.png)

![4-methyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5569930.png)

![4-{3-[(4-cyclopentyl-1-piperazinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5569949.png)

![6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5569950.png)

![N-(3-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5569976.png)